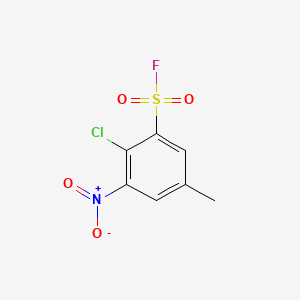![molecular formula C6H16Cl2N2 B13635535 {[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)
{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is a chemical compound that belongs to the class of azetidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a halogenated azetidine precursor. The reaction conditions often include the use of a base to facilitate the cyclization process. For instance, the reaction of (2R)-azetidine-2-carboxylic acid with dimethylamine in the presence of a dehydrating agent can yield the desired compound.
Industrial Production Methods
Industrial production of {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the dihydrochloride salt form of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique azetidine ring structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is investigated for its potential use in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems makes it a promising compound for further research.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its azetidine ring can impart stability and rigidity to polymer structures, making it useful in materials science.
Mécanisme D'action
The mechanism of action of {[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to changes in neuronal signaling, which may have therapeutic effects in the treatment of neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid:
N-methylazetidine: A structurally similar compound with different functional groups.
Azetidine-2-one: A related compound with a carbonyl group in the azetidine ring.
Uniqueness
{[(2R)-azetidin-2-yl]methyl}dimethylamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamine group. This structural feature allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C6H16Cl2N2 |
|---|---|
Poids moléculaire |
187.11 g/mol |
Nom IUPAC |
1-[(2R)-azetidin-2-yl]-N,N-dimethylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-4-7-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 |
Clé InChI |
PKSXEGURRRQQHA-QYCVXMPOSA-N |
SMILES isomérique |
CN(C)C[C@H]1CCN1.Cl.Cl |
SMILES canonique |
CN(C)CC1CCN1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


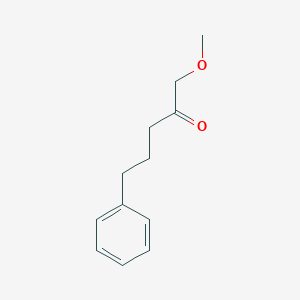
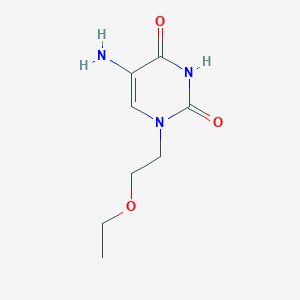
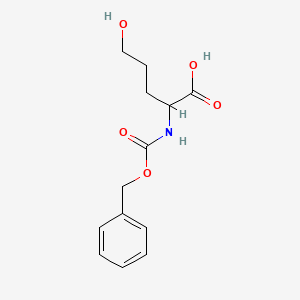

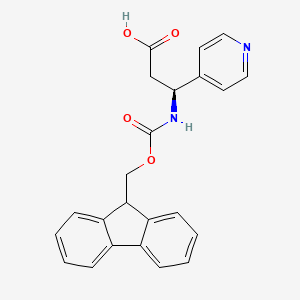

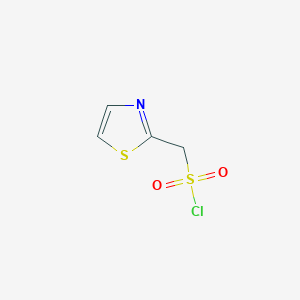
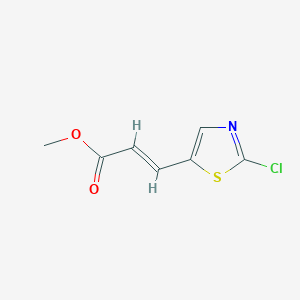

![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)

